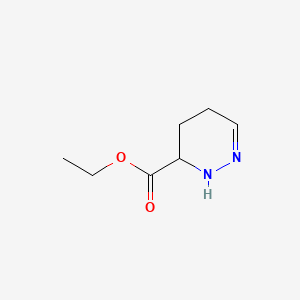

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,4,5,6-tetrahydropyridazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPOOVOQHHLWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665163 | |

| Record name | Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113375-01-2 | |

| Record name | Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves the reaction of diethyl azodicarboxylate with a suitable diene in a hetero-Diels–Alder reaction. This reaction is often carried out under thermal conditions, and the resulting cycloadduct is then subjected to hydrogenation over palladium–carbon to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include diethyl azodicarboxylate, palladium–carbon, and various nucleophiles for substitution reactions. Reaction conditions typically involve thermal or catalytic processes.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that compounds similar to ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate exhibit significant antitumor effects. For instance, derivatives of tetrahydropyridine compounds have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. A study by Bariwal et al. highlighted that these compounds can interact with multiple biological targets, making them candidates for development in cancer therapeutics.

Antimicrobial Properties

this compound has demonstrated promising antimicrobial activity against various pathogens. Its derivatives have been reported to possess both antibacterial and antifungal properties. Notably, research has shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics based on this compound .

Neuroprotective Effects

Similar compounds have been studied for their neuroprotective properties. They may reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells, indicating a potential role in treating neurodegenerative diseases.

Agricultural Applications

Agrochemical Development

this compound can be utilized in the synthesis of agrochemicals. Its unique structure allows for modifications that enhance the efficacy and safety profiles of pesticides and herbicides. Research into its derivatives has shown potential as eco-friendly alternatives to conventional agrochemicals .

Pesticide Formulation

The compound's ability to act as a building block for novel pesticide formulations is noteworthy. The development of biodegradable pesticides with lower toxicity profiles is an area of active research, where this compound could play a crucial role due to its favorable environmental characteristics .

Material Science Applications

Synthesis of Functional Materials

In material science, this compound has been explored for its potential to create functional materials with specific properties. Its unique chemical structure allows it to participate in various polymerization reactions that can lead to the development of advanced materials with applications in electronics and coatings .

Case Studies

- Antitumor Activity Study : Bariwal et al. conducted a study on the antitumor effects of tetrahydropyridine derivatives where this compound was highlighted as a promising candidate due to its ability to induce apoptosis in cancer cells.

- Antimicrobial Research : A study focused on the antimicrobial properties of tetrahydropyridine derivatives found that those similar to this compound showed significant activity against resistant bacterial strains .

- Agrochemical Application : Research into the formulation of eco-friendly pesticides revealed that modifications of this compound could lead to effective alternatives to synthetic pesticides .

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- Core Heterocycle Differences: The pyridazine ring in the target compound contrasts with thienopyridine (e.g., ) or benzo[b]thiophene () cores, which influence electronic properties and reactivity.

- Substituent Effects : Benzoyl () and benzyl () groups impart distinct steric and electronic profiles. Benzoyl derivatives may exhibit stronger intermolecular interactions (e.g., hydrogen bonding) compared to benzyl-substituted analogs, affecting solubility and crystallinity.

Table 2: Comparative Physicochemical Data

Key Findings :

- This highlights the critical role of heterocycle composition in metabolic activation .

Biological Activity

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyridazine ring structure. The presence of the carboxylate group is significant as it contributes to the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its efficacy against various bacterial strains. For instance, derivatives of tetrahydropyridine compounds have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium with IC50 values reported around 16 µg/mL .

Anticancer Potential

The compound has also been explored for its anticancer properties . Studies have demonstrated that it can inhibit the growth of cancer cell lines. For example, certain derivatives showed significant antiproliferative activity against neuroblastoma cell lines (SK-N-SH) with IC50 values as low as 11 µM . The mechanism appears to involve modulation of metabolic pathways critical to cancer cell survival.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors . It may act as an inhibitor or modulator of metabolic enzymes involved in glycolysis and oxidative phosphorylation. This interaction can lead to altered cellular metabolism and apoptosis in cancer cells .

Case Studies and Experimental Data

- Antimicrobial Activity : A study highlighted the effectiveness of tetrahydropyridine derivatives against E. faecium, showing a clear dose-response relationship with an IC90 value of 16 µg/mL .

- Anticancer Activity : A multi-component reaction involving tetrahydropyridine derivatives yielded compounds with significant anticancer activity against various cell lines. Notably, compound 49 exhibited an IC50 value of 11 ± 1.3 µM against SK-N-SH cells .

- Mechanistic Insights : Research into the compound's mechanism revealed that it might influence key metabolic pathways through enzyme inhibition. This could explain its dual role in both antimicrobial and anticancer activities .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate to maximize yield and purity?

- Methodological Answer : Synthesis typically requires controlled temperatures (e.g., 50–80°C) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solvation and reaction efficiency . Multi-step protocols may involve condensation or cyclization reactions, with monitoring via HPLC or TLC to track intermediates. Reaction time optimization (e.g., 12–24 hours) and inert atmospheres (N₂/Ar) are critical to minimize side products .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying functional groups and ring structure, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) by detecting trace impurities . Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Q. What purification methods are recommended post-synthesis?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or methanol can improve purity for crystalline derivatives. Preparative HPLC is advised for isolating stereoisomers or resolving closely related byproducts .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Refer to Safety Data Sheets (SDS) for specific hazards; for structurally similar compounds, acute toxicity or skin irritation has been reported . Emergency protocols should include immediate rinsing for exposure and consultation with occupational health specialists .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., nucleophilic/electrophilic regions). Molecular docking simulations assess binding affinity to biological targets (e.g., enzymes), guided by structural analogs with known activities . Parametric optimization (e.g., solvent effects in COSMO-RS) improves prediction accuracy for reaction pathways .

Q. What strategies resolve contradictory data regarding its biological activity across assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell-line specificity. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and control for compound stability (e.g., HPLC monitoring of degradation). Structure-activity relationship (SAR) studies with modified analogs can isolate critical functional groups influencing activity .

Q. How do substituent modifications on the tetrahydropyridazine ring affect bioactivity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position may enhance electrophilic reactivity and target binding. Comparative studies show that bulkier substituents (e.g., aryl groups) can alter steric hindrance, impacting selectivity for enzymes like kinases or PDE inhibitors . Functionalization at the carboxylate moiety (e.g., ester-to-amide conversion) modulates solubility and pharmacokinetics .

Q. What role do π-π interactions and hydrogen bonding play in stabilizing its crystal structure?

- Methodological Answer : X-ray crystallography of related compounds reveals intramolecular π-π stacking between aromatic rings (3.6–3.8 Å distances) and hydrogen bonds involving carboxylate oxygen or water molecules, which stabilize supramolecular assemblies . These interactions influence solubility and melting behavior, critical for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.